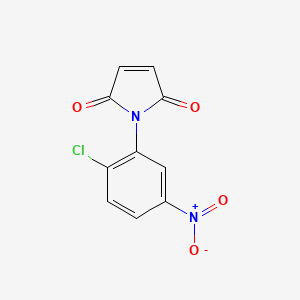
1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H5ClN2O4 and its molecular weight is 252.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 313069-92-0) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial and anticancer properties.
- Molecular Formula : C10H5ClN2O4
- Molecular Weight : 252.61 g/mol
- SMILES Notation : [O-]N+c1ccc(Cl)c(c1)N2C(=O)C=CC2=O
Anticancer Properties
Research has indicated that pyrrole derivatives can exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines. A notable case involves derivatives of pyrrole that have been synthesized to target tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways. These compounds showed promising results in inhibiting tumor growth in vivo and were able to form stable complexes with ATP-binding sites on these receptors .
Antibacterial Activity
The antibacterial efficacy of this compound has been suggested through its structural similarities to other known antibacterial agents. Compounds with similar nitrophenyl and chlorinated structures have shown activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .
Study 1: Anticancer Activity
In a study focusing on the synthesis of pyrrole derivatives, one compound demonstrated an IC50 value of approximately 1.0−1.6×10−8M against colon cancer cell lines such as HCT-116 and SW-620. The compound's mechanism was linked to its interaction with the lipid bilayer of cell membranes, suggesting potential for further development as an antitumor agent .
Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial properties of pyrrole derivatives similar to this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025mg/mL. This highlights the potential application of such compounds in treating bacterial infections .
Comparative Analysis Table
| Compound Name | Activity Type | MIC/IC50 Values | Target Pathway/Mechanism |
|---|---|---|---|
| 1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole | Anticancer | 1.0−1.6×10−8M | EGFR/VEGFR inhibition |
| Pyrrole Derivative A | Antibacterial | 0.0039−0.025mg/mL | Disruption of bacterial cell wall |
| Pyrrole Derivative B | Anticancer | IC50 <10−7M | Interaction with lipid bilayer |
属性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHAZNLUBZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














